molecular formula C17H21ClO5 B8706033 Diethyl 2-(2-(4-chlorophenyl)-2-methylpropanoyl)malonate

Diethyl 2-(2-(4-chlorophenyl)-2-methylpropanoyl)malonate

Cat. No. B8706033
M. Wt: 340.8 g/mol
InChI Key: SBLWBKIWCGANFM-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A solution of 2-(4-chlorophenyl)-2-methylpropionic acid (1.99 g, 10.0 mmol, 1.0 eq.) in IPAc (10 mL) was treated with DMF (0.02 mL) and oxalyl chloride (0.92 mL, 10.5 mmol). The resulting solution was stirred at room temperature for 2 hours. In a separate vessel, was charged diethyl malonate (1.91 mL, 12.5 mmol), IPAc (14 mL), and MgCl2 (11.9 g, 12.5 mmol). The resulting malonate slurry was stirred at room temperature for 30 minutes and subsequently treated with TEA (4.7 mL, 33.5 mmol). The resulting suspension was aged at room temperature for 2 hours, cooled to 5° C. and treated with the above acyl chloride solution. The resulting mixture was warmed to ambient temperature and aged for 1 hour. The slurry was quenched with a 5N HCl solution (10 mL) and the phases were split. The organic phase was washed with saturated NaHCO3 solution (2×10 mL) and water (1×10 mL). The organic phase was dried (MgSO4) and concentrated in vacuo to afford an orange oil. MS m/e=341.2 (M+H)+.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Name
Quantity
0.02 mL
Type
solvent
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
4.7 mL
Type
reactant
Reaction Step Four
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH3:12])[C:9]([OH:11])=O)=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.[C:20]([O:28][CH2:29][CH3:30])(=[O:27])[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23].[Mg+2].[Cl-].[Cl-].C([O-])(=O)CC([O-])=O>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:13])([CH3:12])[C:9]([CH:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:20]([O:28][CH2:29][CH3:30])=[O:27])=[O:11])=[CH:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)(C)C
Name
Quantity
0.92 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.02 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.91 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
11.9 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]
Step Four
Name
TEA
Quantity
4.7 mL
Type
reactant
Smiles
Step Five
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The resulting suspension was aged at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to ambient temperature and aged for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The slurry was quenched with a 5N HCl solution (10 mL)
CUSTOM
Type
CUSTOM
Details
the phases were split
WASH
Type
WASH
Details
The organic phase was washed with saturated NaHCO3 solution (2×10 mL) and water (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an orange oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.